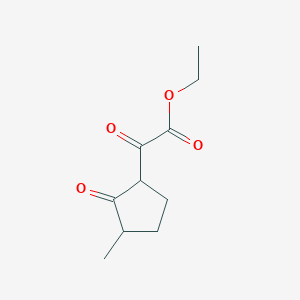
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is a compound that belongs to the class of esters. It is derived from proline, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester typically involves the esterification of trans-4-hydroxy-D-proline with ethanol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting the amino group of the proline derivative with benzyl chloroformate in the presence of a mild base at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under specific conditions to yield the free amine
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed hydrogenolysis or treatment with strong acids or bases.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Wissenschaftliche Forschungsanwendungen
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of (2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyloxycarbonyl-L-valylglycine ethyl ester
- N-Benzyl-L-proline ethyl ester
- Ethyl benzoate
Uniqueness
(2R-trans)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 2-ethyl 1-(phenylmethyl) ester is unique due to its specific structure, which includes a trans-4-hydroxy-D-proline backbone and a benzyloxycarbonyl protecting group. This combination provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-ethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
FEPRPINUVNZMRY-QWHCGFSZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4-Isopropylphenyl)([6-(2-methoxyethoxy)pyridin-3-yl]methyl)amine](/img/structure/B8518700.png)
![1h-Isoindole-5-carboxylic acid,2,3-dihydro-2-methyl-7-[4-(methylsulfonyl)phenoxy]-3-oxo-,methyl ester](/img/structure/B8518714.png)




![6-chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8518750.png)

